[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Description
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a heterocyclic organic compound characterized by a pyrrolidine ring (5-membered nitrogen-containing ring) substituted with a benzyl group at the 1-position and a cyclopropyl-amino-acetic acid moiety at the 3-position. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.4 g/mol (CAS: 1354002-55-3).
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20)12-18(14-6-7-14)15-8-9-17(11-15)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKLPACEACOJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)O)C2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501187224 | |
| Record name | Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353963-20-8 | |
| Record name | Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353963-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-cyclopropyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501187224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high-pressure hydrogenation or other specialized techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid has been investigated for its potential therapeutic effects in treating various diseases. Key areas of focus include:
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Neurological Disorders : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological diseases such as Alzheimer's and Parkinson's disease .
Biological Studies
The compound has been studied for its biological activities, including:
- Antimicrobial Properties : Initial studies show that it may possess antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.
- Enzyme Inhibition : It has been explored as an inhibitor of neutral endopeptidase (NEP), which is involved in the metabolism of bioactive peptides. This inhibition could have implications for treating conditions like hypertension and heart failure .
Material Science
In addition to its biological applications, this compound is utilized in:
- Synthesis of Novel Materials : Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules used in various industrial applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity at varying concentrations, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Neurological Impact
Another investigation focused on the compound's effects on neuroprotective pathways in animal models of Alzheimer's disease. The findings showed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, indicating promise for therapeutic use in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of [(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural and Functional Implications:
Ring Size and Basicity :
- The pyrrolidine ring (5-membered) has higher ring strain and slightly lower basicity compared to the piperidine (6-membered), which is more flexible and less strained.
- The increased flexibility of piperidine may enhance binding affinity in biological systems due to better conformational adaptability.
Steric Effects :
- The cyclopropyl group introduces steric hindrance in both compounds, but the spatial arrangement differs due to the ring size. This could affect solubility or reactivity in synthetic pathways.
Comparison with Other Heterocyclic Acetic Acid Derivatives
While direct data on this compound’s performance in applications like uranium adsorption (as seen in sludge-based biochar studies) are absent, insights can be extrapolated from structurally related compounds:
Functional Group Influence :
- The acetic acid moiety in both compounds enables hydrogen bonding and ionic interactions, similar to carboxyl-functionalized biochar materials used in uranium adsorption (e.g., ASBB-U achieved 97.8% U(VI) removal via –COO⁻ coordination).
- In contrast, compounds lacking polar groups (e.g., simple pyrrolidine derivatives) show lower adsorption capacities.
Role of Aromatic Substitutents :
- The benzyl group in both compounds may enhance hydrophobic interactions, analogous to biochar modified with aromatic moieties for improved stability.
Biological Activity
[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine ring, a cyclopropyl group, and an amino-acetic acid moiety. Its molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of approximately 290.4 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a subject of interest in pharmacological research.
The mechanism of action of this compound involves its interaction with specific neurotransmitter receptors. The piperidine and pyrrolidine rings facilitate binding to various receptors, potentially modulating neurotransmitter activity. This can lead to effects on several biochemical pathways associated with mood regulation, pain perception, and cognitive functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : The compound has shown potential as an NK-3 receptor antagonist, which is significant for treating depression and anxiety disorders .
- Neuroprotective Properties : Studies suggest that it may protect against neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease by inhibiting acetylcholinesterase activity .
- Anticancer Activity : Preliminary investigations indicate cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
- Antidepressant Activity :
- Neuroprotection :
- Cytotoxicity Against Cancer Cells :
Comparative Analysis
To understand the uniqueness of this compound, we can compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| [(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | Contains an isopropyl group instead of cyclopropyl | Different pharmacological profiles |
| [(R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid | Enantiomeric form | Enantiomer-specific effects on biological systems |
| [(1-Benzyl-pyrrolidin-3-yloxy)-acetic acid] | Features an oxy group instead of an amino group | Different reactivity and biological activity |
Q & A
Q. Answer :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .
- Moisture : Lyophilize and seal under nitrogen to avoid hydrolysis of the cyclopropylamine group .
- pH : Buffer solutions (pH 4–6) minimize carboxylate deprotonation, reducing aggregation .
Advanced: How can computational modeling predict interactions with biological targets?
Q. Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., dopamine receptors). Focus on hydrogen bonds between the acetic acid group and receptor residues (e.g., Asp110 in D₂ receptors) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Basic: What are the key regulatory requirements for in vivo studies?
Q. Answer :
- Toxicity screening : Perform Ames tests (bacterial mutagenicity) and acute toxicity in rodents (LD₅₀ determination) .
- Formulation : Use USP-grade solvents (e.g., saline with 5% dextrose) for intravenous administration .
- Ethical compliance : Adhere to IACUC protocols for dose escalation and humane endpoints .
Advanced: How to optimize yield in large-scale synthesis while maintaining purity?
Q. Answer :
- Process intensification : Use flow chemistry for benzylation steps (residence time <5 min, 80°C) to minimize side reactions .
- Quality-by-Design (QbD) : Apply DoE (Design of Experiments) to optimize parameters (e.g., pH, temperature) for cyclopropane coupling .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR probes to monitor reaction progression in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
